molecular formula C19H23N5O3S B15118793 N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15118793
M. Wt: 401.5 g/mol
InChI Key: ZKTUHWIBPYRUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring three key structural motifs:

1,3-Benzodioxole moiety: A bicyclic aromatic group linked via a methylene bridge to the acetamide nitrogen. This group is known to enhance metabolic stability and modulate lipophilicity due to its electron-rich, rigid structure.

Pyrimidine core: A 4-(4-methylpiperazin-1-yl)-substituted pyrimidine ring, which is common in kinase inhibitors. The methylpiperazine group improves aqueous solubility and may facilitate interactions with ATP-binding pockets in enzymes.

Its structural complexity aligns with trends in medicinal chemistry for optimizing bioavailability and target selectivity.

Properties

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H23N5O3S/c1-23-6-8-24(9-7-23)17-4-5-20-19(22-17)28-12-18(25)21-11-14-2-3-15-16(10-14)27-13-26-15/h2-5,10H,6-9,11-13H2,1H3,(H,21,25)

InChI Key

ZKTUHWIBPYRUAU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxole moiety, followed by the introduction of the piperazine and pyrimidine rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Aromatic Substitutions

IVb (N-(2-fluoro-4-((2-oxo-diazol-3-ylidene)methyl)phenyl)acetamide) and IVc (N-(2-chloro-4-((2-oxo-diazol-3-ylidene)methyl)phenyl)acetamide)
  • Structural Similarities : Both feature acetamide groups linked to substituted phenyl rings. The target compound replaces the phenyl group with a benzodioxole, which may enhance π-π stacking and reduce oxidative metabolism .
  • Synthesis: IVb and IVc exhibit low yields (15% and 56%, respectively), suggesting challenges in stabilizing reactive intermediates, a consideration for scaling the target compound . Melting Points: IVb (249–252°C, decomposition) and IVc (220–228°C, decomposition) indicate thermal instability, whereas the target’s benzodioxole may improve thermal resilience.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structural Contrast : Contains a sulfonyl (-SO₂-) group instead of the target’s thioether (-S-). The sulfonyl group is more electron-withdrawing, reducing nucleophilicity and altering metabolic pathways (e.g., resistance to glutathione conjugation) .

Pyrimidine-Based Kinase Inhibitors

AZD9291, CO-1686, and WZ4002
  • Shared Features : These EGFR inhibitors incorporate pyrimidine cores with 4-methylpiperazine or related substituents, analogous to the target compound. The methylpiperazine group is critical for overcoming T790M resistance mutations in EGFR .
  • Divergences: Linker Regions: AZD9291 uses an acrylamide group for covalent binding to cysteine residues, whereas the target’s sulfanyl acetamide linker suggests non-covalent interactions. Aromatic Systems: The target’s benzodioxole contrasts with indole (AZD9291) or methoxyaniline (CO-1686) groups, impacting hydrophobicity and target engagement.

Thiophene and Thiadiazole Derivatives

Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide)
  • Comparison : Features a thiophene core and sulfamoyl group, differing from the target’s pyrimidine and thioether. The sulfamoyl group (-SO₂NH-) enables stronger hydrogen bonding, which may enhance potency but reduce cell permeability .

Tabulated Comparison of Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Features Reference
Target Compound Pyrimidine 1,3-Benzodioxole, 4-methylpiperazine, -S- N/A High rigidity, moderate solubility -
IVb Phenyl 2-Fluoro, diazol-3-ylidene 249–252 (dec.) Low yield, thermal instability
IVc Phenyl 2-Chloro, diazol-3-ylidene 220–228 (dec.) Moderate yield, electron-withdrawing
AZD9291 Pyrimidine Indole, acrylamide N/A Covalent EGFR inhibition
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Phenyl 4-Chloro, nitro, -SO₂- N/A Sulfonyl group, synthetic intermediate

Key Insights and Research Implications

Synthetic Challenges : The target compound’s benzodioxole and thioether groups may require optimized reaction conditions to avoid low yields observed in IVb/IVc syntheses .

Metabolic Considerations : The benzodioxole moiety may reduce cytochrome P450-mediated metabolism compared to simpler aryl groups in IVb/IVc .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.